1-(4-Ethynylphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic compounds containing a piperazine ring. This compound features a phenyl group substituted with an ethynyl group at one position and a methyl group at another position on the piperazine ring. The unique structure of 1-(4-Ethynylphenyl)-4-methylpiperazine allows it to interact with various biological targets, making it significant in medicinal chemistry.
1-(4-Ethynylphenyl)-4-methylpiperazine can be synthesized through various chemical methods, primarily involving the functionalization of the piperazine ring. It is classified as a piperazine derivative and is often explored for its potential pharmacological properties, particularly in neuropharmacology and as a precursor for drug development.
The synthesis of 1-(4-Ethynylphenyl)-4-methylpiperazine can be achieved through several methods, often involving the following steps:
For instance, a reported synthesis involves heating a mixture of 4-ethynylacetophenone with N-methylpiperazine under reflux conditions, yielding 1-(4-Ethynylphenyl)-4-methylpiperazine in good yields .
The molecular structure of 1-(4-Ethynylphenyl)-4-methylpiperazine consists of:
The molecular formula is , with a molecular weight of approximately 216.28 g/mol. The compound exhibits specific geometric and electronic properties due to the presence of both aliphatic and aromatic components in its structure.
1-(4-Ethynylphenyl)-4-methylpiperazine can undergo various chemical reactions typical for piperazines:
These reactions are crucial for modifying the compound's properties to enhance its biological activity or solubility .
The mechanism of action for compounds like 1-(4-Ethynylphenyl)-4-methylpiperazine often involves interaction with neurotransmitter systems. For example:
Research indicates that modifications on the piperazine scaffold can significantly impact receptor affinity and selectivity, thus altering pharmacological profiles .
1-(4-Ethynylphenyl)-4-methylpiperazine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and potential applications in drug formulation .
The primary applications of 1-(4-Ethynylphenyl)-4-methylpiperazine include:
Ongoing research continues to explore its potential therapeutic applications, particularly in treating conditions related to dopamine dysregulation .
The synthesis of 1-(4-ethynylphenyl)-4-methylpiperazine (C₁₄H₁₈N₂, CAS 933986-40-4) relies on established organic methodologies for piperazine functionalization. A primary route involves nucleophilic substitution between 4-methylpiperazine and 4-(bromomethyl)phenylacetylene under inert atmospheres. This reaction typically employs polar aprotic solvents like dimethyl sulfoxide or acetonitrile at 60–80°C, yielding 60–75% of the target compound after purification [7]. Alternative pathways include Sonogashira coupling on halogenated precursors, where 1-(4-bromobenzyl)-4-methylpiperazine reacts with terminal alkynes using palladium/copper catalysts. This method enables modular assembly but requires stringent control over catalyst loading and oxygen exclusion [7].
Key synthetic challenges involve managing the basicity of the piperazine nitrogen, which may necessitate protection-deprotection strategies. N-Acylation with groups like tert-butoxycarbonyl (Boc) prevents undesired quaternization during alkylation steps. Subsequent deprotection with trifluoroacetic acid restores the free piperazine nitrogen for ethynylbenzyl conjugation [10]. Optimization studies reveal that sodium hydride as a base enhances nucleophilicity of the piperazine, improving substitution yields by 15–20% compared to triethylamine .
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Nucleophilic Substitution | 4-Methylpiperazine, 4-(bromomethyl)phenylacetylene | DMSO, 80°C, N₂ atmosphere | 60–75 | Simplicity, minimal catalysis |
Sonogashira Coupling | 1-(4-Bromobenzyl)-4-methylpiperazine, terminal alkyne, Pd/Cu | THF, 70°C, Ar atmosphere | 50–68 | Modularity for diverse alkynes |
Reductive Amination | 4-Ethynylbenzaldehyde, 4-methylpiperazine, NaBH₃CN | MeOH, 25°C | 40–55 | Avoids halogenated intermediates |
Recent innovations prioritize sustainability in synthesizing alkyne-modified piperazines. Solvent-free mechanochemical synthesis has been demonstrated using high-speed ball milling, where 4-methylpiperazine and 4-ethynylbenzyl chloride react in the absence of solvents. This method achieves 85% conversion within 30 minutes, reducing waste generation by 90% compared to traditional routes [4]. Water-mediated reactions also show promise; microwave-assisted synthesis in aqueous media at 120°C affords the target compound in 70% yield with enhanced atom economy [8].
Catalyst recycling represents another green advancement. Copper-doped magnetite nanoparticles (CuFe₂O₄) facilitate alkyne-azide cycloadditions in piperazine derivatization and can be recovered magnetically for five consecutive cycles without significant activity loss (<5% yield reduction) [7]. Additionally, continuous-flow microreactors enable precise temperature control and reduced reaction times (≤10 minutes) for ethynyl incorporation, minimizing side product formation [3].
Table 2: Solvent and Energy Metrics in Green Synthesis
Method | Solvent Consumption | Energy Input | E-factor* | Yield (%) |
---|---|---|---|---|
Mechanochemical (ball milling) | None | Low (mechanical) | 0.8 | 85 |
Microwave-assisted (water) | Water (recyclable) | High (short time) | 2.1 | 70 |
Conventional (DMSO) | DMSO (non-recyclable) | Moderate (12 hours) | 15.6 | 65 |
E-factor = kg waste / kg product
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is pivotal for introducing ethynyl groups into piperazine architectures. Optimized conditions use CuI (5 mol%) with N,N-diisopropylethylamine in tetrahydrofuran at 50°C, enabling conjugation between 1-(4-azidomethylphenyl)-4-methylpiperazine and terminal alkynes with 92% regioselectivity for the 1,4-triazole isomer [7]. Heterogeneous catalysts like copper nanoparticles on silica (Cu@SiO₂) provide similar efficiency while minimizing metal contamination, achieving turnover numbers (TON) of 1,200 [3].
Palladium systems excel in Sonogashira couplings for pre-functionalized piperazines. Pd(PPh₃)₂Cl₂ (3 mol%) with CuI co-catalyst in triethylamine efficiently couples 1-(4-bromobenzyl)-4-methylpiperazine and trimethylsilylacetylene, followed by desilylation with K₂CO₃ in methanol to unveil the terminal alkyne. This sequence attains 80% overall yield with <0.5 ppm residual palladium after purification [7] [10]. Photoredox catalysis has emerged as a complementary tool; iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) mediate decarboxylative alkynylation of piperazine carboxylic acids under visible light, avoiding halogenated precursors entirely [8].
The conformational dynamics of 1-(4-ethynylphenyl)-4-methylpiperazine are influenced by steric and electronic factors. Nuclear magnetic resonance studies reveal restricted rotation around the C–N bond linking the piperazine and benzyl group at room temperature, resulting in diastereotopic methylene protons (ΔG‡ = 65–70 kJ/mol). Introducing the linear ethynyl moiety enforces coplanarity with the phenyl ring, reducing torsional flexibility and favoring trans-amide configurations in derived analogues [10].
Computational analyses (density functional theory, B3LYP/6-31G) indicate that steric interactions between the piperazine methyl group and *ortho-hydrogen of the phenyl ring stabilize a chair conformation with equatorial N-methyl orientation. The ethynyl group’s electron-withdrawing character slightly distorts bond angles (Calkyne–Caryl–N: 118.5°) but enhances π-backbonding to piperazine nitrogen lone pairs [7]. In protein binding contexts, such as kinase inhibitors, this rigidity positions the alkyne for hydrophobic pocket insertion while the piperazine nitrogen forms salt bridges with aspartate residues [3] [8]. Chiral resolutions remain challenging due to low energy barriers for ring inversion; however, diastereomeric salts with L-tartaric acid achieve 98% ee for N-acetylated derivatives [10].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1